

# Pirimicarb and its primary metabolites like pirimicarb-desmethyl

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## Compound of Interest

Compound Name: Pirimicarb-d6

Cat. No.: B1357182

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## Toxicokinetics and Metabolism

Pirimicarb is rapidly absorbed, distributed, metabolized, and excreted in mammals.[1]

## Absorption, Distribution, and Excretion

Following oral administration in rats, pirimicarb is extensively absorbed, with estimates of over 80% of the administered dose being absorbed.[2] Excretion is rapid, primarily occurring through the urine.[1][2] In rats administered a radiolabelled dose, approximately 79% of the dose was excreted in the urine and 15% in the feces within 4 days.[3] The rate of excretion is quick, with over 80% of the dose being eliminated within 24 hours.[3] Similarly, in a human oral dosing study, urinary excretion of the main metabolites was almost complete within 24 hours, with elimination half-lives ranging from 2.8 to 4.6 hours.[4] In a case of acute poisoning, the terminal half-life of pirimicarb in plasma was estimated to be 3.8 hours.[5]

## Metabolism

The metabolism of pirimicarb proceeds through two primary pathways: hydrolysis of the carbamate ester and N-demethylation of the dimethylamino group.[1][6][7]

- Hydrolysis: The carbamate moiety is hydrolyzed, leading to the formation of hydroxypyrimidine derivatives.[6][7]
- N-demethylation: The dimethylamino group on the pyrimidine ring undergoes demethylation. [6][7]

The major metabolites identified in the urine of mammals, including humans, are:

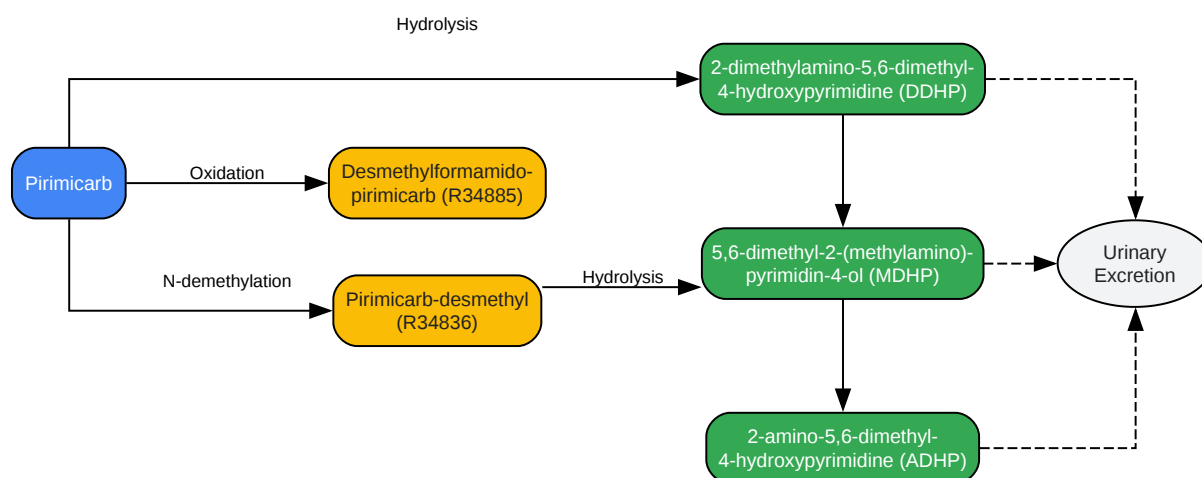
- 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP)[7]
- 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP), which is the major urinary metabolite in humans.[4]
- 2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP)[7]

Other significant metabolites that retain the carbamate structure include:

- Pirimicarb-desmethyl (R34836): Formed through the loss of one methyl group from the 2-dimethylamino group.
- Desmethylformamido-pirimicarb (R34885): Another carbamate-containing degradation product.[1]

Metabolites that retain the intact carbamate structure are considered to be of toxicological importance as they are also inhibitors of acetylcholinesterase.[1]

## Metabolic Pathway of Pirimicarb



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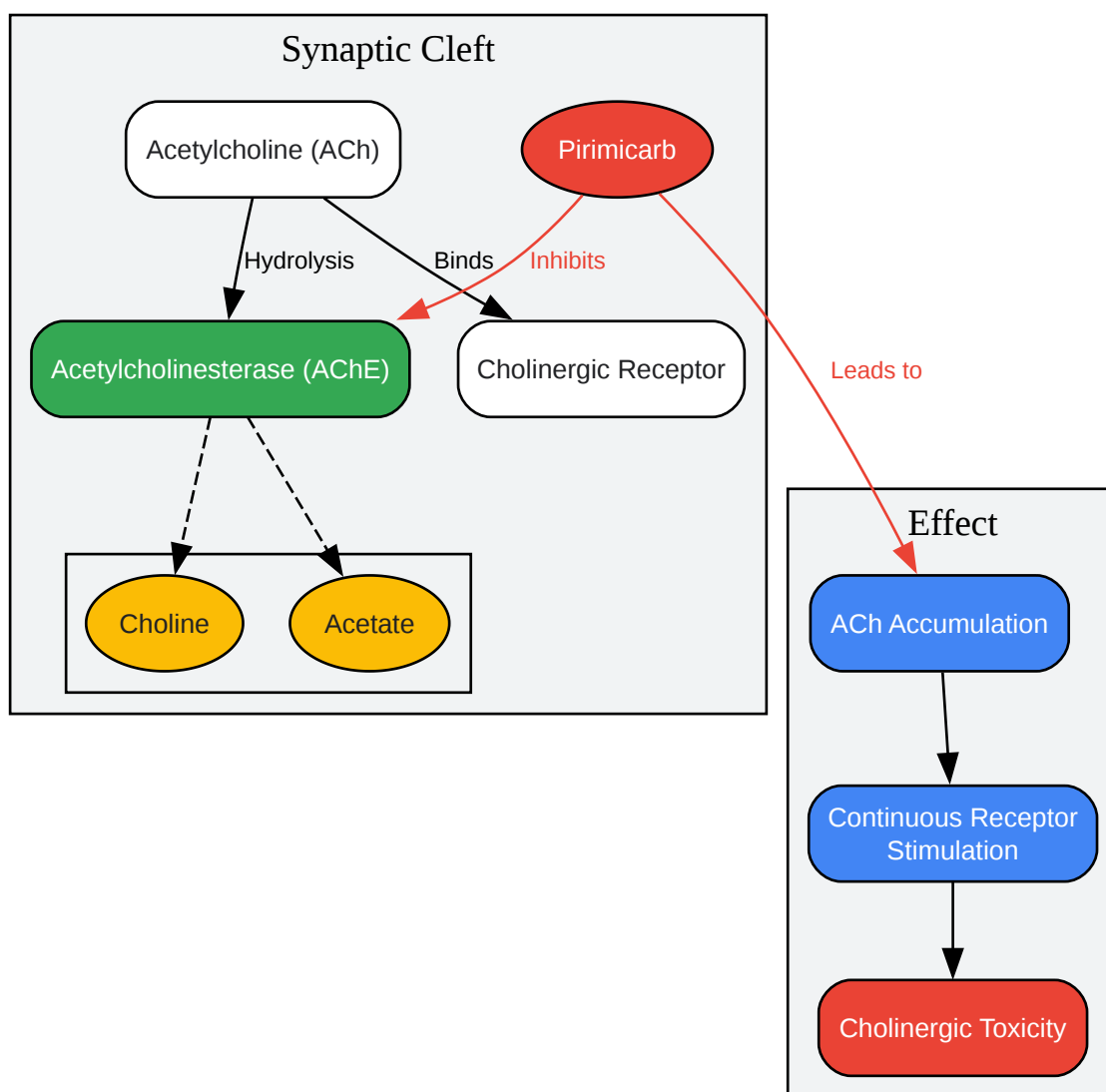
Caption: Major metabolic pathways of pirimicarb in mammals.

## Mechanism of Action

The primary mechanism of action for pirimicarb and its active metabolites is the inhibition of acetylcholinesterase (AChE).<sup>[2][6]</sup> AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, pirimicarb causes an accumulation of ACh at the nerve endings, leading to continuous stimulation of cholinergic receptors. This results in the characteristic signs of cholinergic toxicity. The inhibition of AChE by carbamates like pirimicarb is typically reversible, in contrast to the irreversible inhibition caused by organophosphates.<sup>[1]</sup>

## AChE Inhibition Pathway



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Caption: Inhibition of acetylcholinesterase (AChE) by pirimicarb.

## Toxicological Profile

Pirimicarb exhibits moderate to high acute toxicity upon oral ingestion.[8] The toxic effects are primarily due to AChE inhibition.

Parameter	Species	Route	Value	Reference
Acute Oral LD <sub>50</sub>	Rat	Oral	142 - 147 mg/kg	[8][9]
Dermal LD <sub>50</sub>	Rat	Dermal	>2000 mg/kg	[3]
Inhalation LC <sub>50</sub>	Rat	Inhalation	0.86 mg/L (4 hours)	[8]
Acute Oral LD <sub>50</sub>	Bobwhite Quail	Oral	8.2 - 20.9 mg/kg	[8][9]
Acute Oral LD <sub>50</sub>	Mallard Duck	Oral	17.2 mg/kg	[8]
NOAEL (1-year)	Dog	Oral	3.5 mg/kg bw/day	[10]
NOAEL (Acute Neurotoxicity)	Rat	Oral	10 mg/kg bw	[2][10]
ADI	Human	-	0.007 mg/kg bw/day	[10]
ARfD	Human	-	0.01 mg/kg bw	[10]

LD<sub>50</sub>: Lethal Dose, 50%; LC<sub>50</sub>: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose.

Metabolites that retain the carbamate structure are expected to have acute toxicity similar to the parent compound.[1]

## Experimental Protocols

### Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and inhibition.[11][12][13]

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.[12][14] The rate of color formation is proportional to the AChE activity.

#### Materials:

- 0.1 M Phosphate buffer (pH 8.0)
- AChE enzyme solution (e.g., 1 U/mL)
- 10 mM DTNB solution
- 14 mM Acetylthiocholine iodide (AChI) solution
- Test compound (Pirimicarb) solution
- 96-well microplate
- Microplate reader

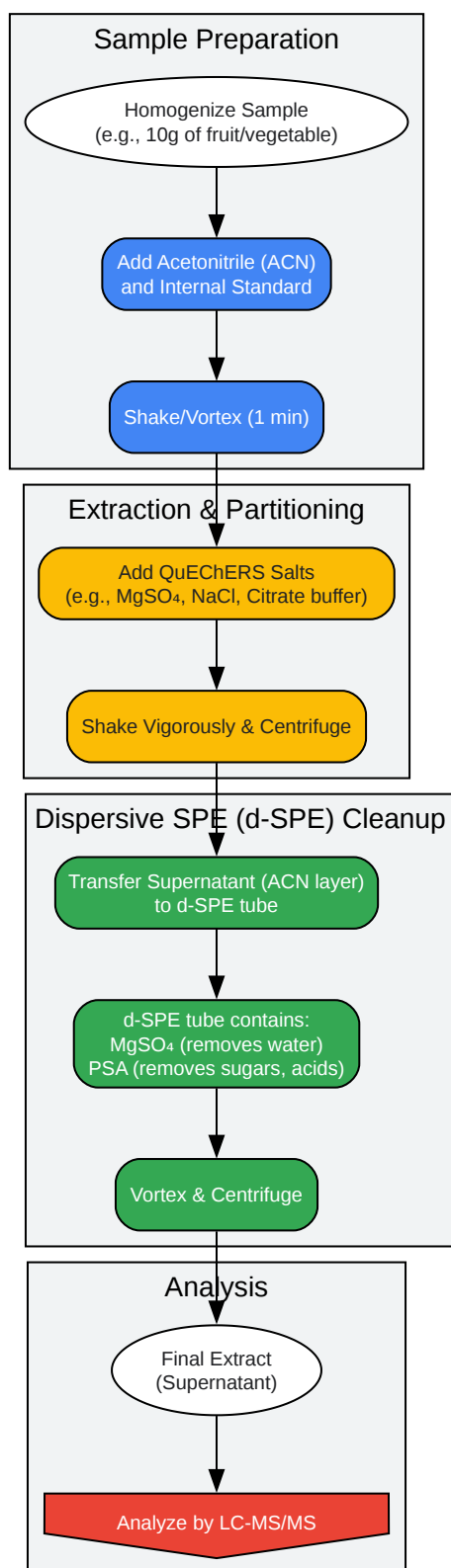
#### Procedure (adapted from[11]):

- To each well of a 96-well plate, add:
  - 140 µL of 0.1 M phosphate buffer (pH 8.0)
  - 10 µL of the test compound solution (or solvent for control)
  - 10 µL of AChE solution
- Incubate the plate for 10 minutes at 25°C.
- Add 10 µL of 10 mM DTNB to the reaction mixture.
- Initiate the reaction by adding 10 µL of 14 mM AChI.
- Immediately measure the absorbance at 412 nm using a microplate reader. Record readings periodically for a set duration (e.g., 10 minutes).
- Calculate the rate of reaction (change in absorbance per minute).
- The percent inhibition is calculated as: % Inhibition =  $\frac{[(\text{Rate of Control} - \text{Rate of Sample}) / \text{Rate of Control}] \times 100}{}$

## Residue Analysis: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices, followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).  
[\[15\]](#)[\[16\]](#)[\[17\]](#)

Workflow Diagram



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Caption: General workflow for QuEChERS sample preparation.



### LC-MS/MS Conditions for Pirimicarb and Metabolites (Example):

- Chromatography: Reversed-phase LC (e.g., C18 column).[17][18]
- Mobile Phase: Gradient elution with water and methanol/acetonitrile, often with an additive like formic acid.[17]
- Ionization: Electrospray Ionization (ESI) in positive mode.[17]
- Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[18]
  - Pirimicarb MRM Transition:  $m/z$  239  $\rightarrow$  [product ion][17]
  - The specific product ions would be determined during method development.

This combination of QuEChERS and LC-MS/MS provides a sensitive and selective method for the simultaneous determination of pirimicarb and its metabolites like pirimicarb-desmethyl in complex matrices.[17][18]

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